

# **Application Notes and Protocols for In Vivo Xenograft Study of ODM-203**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the in vivo anti-tumor efficacy of **ODM-203**, a selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), using a subcutaneous xenograft model.

### Introduction

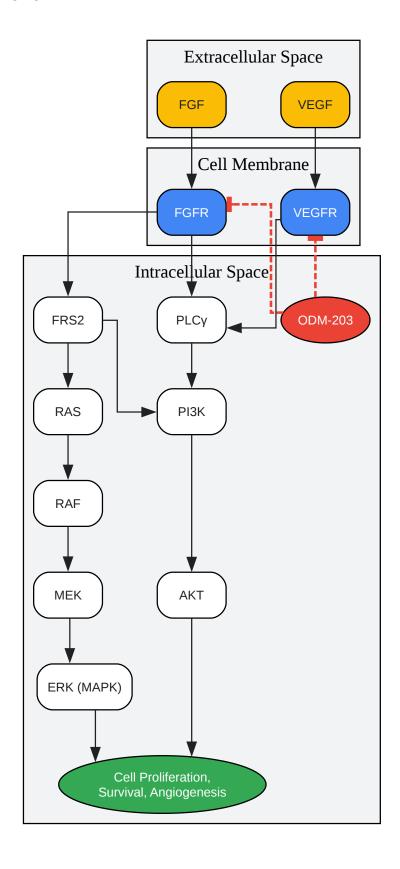
**ODM-203** is a potent small molecule inhibitor targeting both FGFR and VEGFR signaling pathways, which are critical for tumor growth, proliferation, and angiogenesis.[1][2][3][4] In preclinical studies, **ODM-203** has demonstrated significant anti-tumor activity in both FGFR-dependent and angiogenesis-driven cancer models.[1][2][5][6] This document outlines a detailed protocol for an in vivo xenograft study to assess the efficacy of **ODM-203**, using the SNU-16 human gastric carcinoma cell line, which harbors an FGFR2 amplification, as a representative model.

## **Signaling Pathway of ODM-203 Inhibition**

**ODM-203** exerts its anti-tumor effects by blocking the downstream signaling cascades initiated by FGF and VEGF. Upon binding of their respective ligands, FGFR and VEGFR dimerize and autophosphorylate, creating docking sites for various signaling proteins. This activation leads to the stimulation of multiple downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. By inhibiting the kinase



activity of FGFR and VEGFR, **ODM-203** effectively abrogates these signals, leading to reduced tumor growth and angiogenesis.





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Caption: Simplified signaling pathway of ODM-203 action.

# Experimental Protocol: ODM-203 In Vivo Xenograft Study

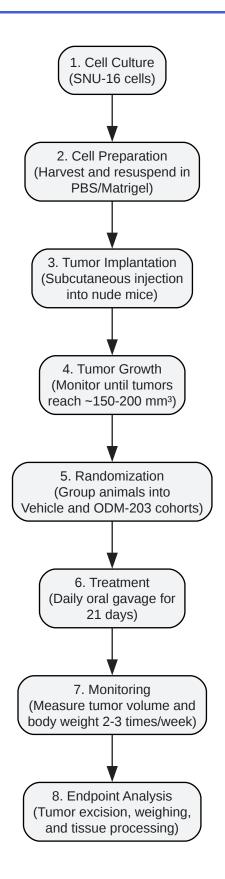
This protocol details the subcutaneous implantation of SNU-16 cells in immunodeficient mice and subsequent treatment with **ODM-203**.

## **Materials and Reagents**

- Cell Line: SNU-16 human gastric carcinoma cell line (FGFR2-amplified).
- Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
- · Reagents:
  - ODM-203
  - Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in sterile water).
  - Matrigel® Basement Membrane Matrix.
  - Cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% penicillinstreptomycin).
  - Trypsin-EDTA.
  - Phosphate-buffered saline (PBS), sterile.
  - Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail).
  - Calipers for tumor measurement.

## **Experimental Workflow**





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**Caption:** Experimental workflow for the **ODM-203** xenograft study.



## **Detailed Methodology**

#### 3.1. Cell Culture

- Culture SNU-16 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Passage cells every 2-3 days to maintain exponential growth.
- Ensure cells are free from mycoplasma contamination before in vivo use.
- 3.2. Cell Preparation for Implantation
- Harvest SNU-16 cells at 80-90% confluency using Trypsin-EDTA.
- Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
- Centrifuge the cell suspension and resuspend the cell pellet in a cold 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 107 cells/mL.
- Keep the cell suspension on ice until injection.

#### 3.3. Tumor Implantation

- Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
- Subcutaneously inject 100  $\mu$ L of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse using a 27-gauge needle.
- Monitor the animals for recovery from anesthesia.
- 3.4. Tumor Growth and Randomization
- Monitor the mice for tumor formation.
- Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are palpable.



- Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
- Once the average tumor volume reaches approximately 150-200 mm<sup>3</sup>, randomize the mice into treatment groups (e.g., Vehicle control, ODM-203 at 20 mg/kg, ODM-203 at 40 mg/kg).

#### 3.5. Drug Preparation and Administration

- Prepare **ODM-203** in the chosen vehicle on each day of dosing. For example, suspend the required amount of **ODM-203** powder in 0.5% carboxymethylcellulose.
- Administer ODM-203 or vehicle to the respective groups via oral gavage once daily for 21 consecutive days. The administration volume is typically 10 mL/kg of body weight.

#### 3.6. In-Life Monitoring

- Measure tumor volumes and body weights 2-3 times per week throughout the study.
- Monitor the animals daily for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or other adverse effects.
- Euthanize animals if tumors exceed a predetermined size (e.g., 2000 mm³) or if they show signs of excessive distress, in accordance with institutional animal care and use guidelines.

#### 3.7. Endpoint Analysis

- At the end of the treatment period (Day 21), or when endpoint criteria are met, euthanize the mice.
- Excise the tumors and record their final weights.
- Divide each tumor into sections for different analyses:
  - Flash-freeze a portion in liquid nitrogen for subsequent Western blot or PCR analysis (e.g., to assess p-FGFR levels).
  - Fix a portion in 10% neutral buffered formalin for 24 hours for paraffin embedding and immunohistochemistry (IHC).



#### 3.8. Immunohistochemistry (IHC)

- Embed the formalin-fixed tissues in paraffin and section them.
- Perform IHC staining on tumor sections to evaluate:
  - Proliferation: Ki-67 staining.
  - Angiogenesis: CD31 staining to visualize microvessel density.
  - Target Engagement: Phospho-FGFR and Phospho-VEGFR2 staining.
  - Apoptosis: Cleaved Caspase-3 staining.

## **Data Presentation and Analysis**

Summarize all quantitative data in tables for clear comparison between treatment groups.

Table 1: Summary of In-Life Monitoring Data

Treatment Group	N	Mean Tumor Volume at Start (mm³) ± SEM	Mean Tumor Volume at End (mm³) ± SEM	Tumor Growth Inhibition (%)	Mean Body Weight Change (%) ± SEM
Vehicle	10	N/A			
ODM-203 (20 mg/kg)	10		_		
ODM-203 (40 mg/kg)	10				

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100

Table 2: Summary of Endpoint Data



Treatment Group	N	Mean Final Tumor Weight (g) ± SEM	Ki-67 Positive Cells (%) ± SEM	Microvessel Density (CD31+) ± SEM
Vehicle	10			
ODM-203 (20 mg/kg)	10	_		
ODM-203 (40 mg/kg)	10	_		

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences between the treatment and vehicle control groups.

### Conclusion

This detailed protocol provides a robust framework for evaluating the in vivo efficacy of **ODM-203**. The use of an FGFR-dependent xenograft model like SNU-16 allows for a thorough assessment of the compound's anti-proliferative and anti-angiogenic activities. The quantitative data generated from this study will be crucial for understanding the therapeutic potential of **ODM-203** and guiding its further clinical development.

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